molecular formula C12H16FNO2 B14832848 2-Tert-butoxy-3-cyclopropoxy-4-fluoropyridine

2-Tert-butoxy-3-cyclopropoxy-4-fluoropyridine

Katalognummer: B14832848
Molekulargewicht: 225.26 g/mol
InChI-Schlüssel: YIYFRIQAMZJDAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Tert-butoxy-3-cyclopropoxy-4-fluoropyridine is a chemical compound with the molecular formula C12H16FNO2 and a molecular weight of 225.26 g/mol . This compound is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and a fluorine atom attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Tert-butoxy-3-cyclopropoxy-4-fluoropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyridine ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

2-Tert-butoxy-3-cyclopropoxy-4-fluoropyridine has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-Tert-butoxy-3-cyclopropoxy-4-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the tert-butoxy, cyclopropoxy, and fluorine groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

  • 2-Tert-butoxy-4-fluoropyridine
  • 2-Cyclopropoxy-4-fluoropyridine
  • 3-Tert-butoxy-4-fluoropyridine

Comparison: Compared to similar compounds, 2-Tert-butoxy-3-cyclopropoxy-4-fluoropyridine is unique due to the presence of both tert-butoxy and cyclopropoxy groups on the pyridine ring. This combination of substituents can result in distinct chemical and biological properties, making it valuable for specific research applications .

Eigenschaften

Molekularformel

C12H16FNO2

Molekulargewicht

225.26 g/mol

IUPAC-Name

3-cyclopropyloxy-4-fluoro-2-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C12H16FNO2/c1-12(2,3)16-11-10(15-8-4-5-8)9(13)6-7-14-11/h6-8H,4-5H2,1-3H3

InChI-Schlüssel

YIYFRIQAMZJDAD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC1=NC=CC(=C1OC2CC2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.